2-Hydroxypropyl laurate

Description

Context and Significance in Chemical Sciences

In the broader context of chemical sciences, 2-hydroxypropyl laurate serves as a significant example of a fatty acid ester. solubilityofthings.com Its structure, which combines a hydrophobic dodecane (B42187) chain with a moderately polar section containing a hydroxyl group, gives it amphiphilic properties. This dual nature allows it to be soluble in both polar solvents like water and non-polar organic solvents, a characteristic that underpins its primary function as an emulsifying agent to stabilize oil-and-water mixtures. solubilityofthings.com

The significance of this compound also extends to the principles of green chemistry. The pursuit of biodegradable compounds has made esters like this compound an area of focus. solubilityofthings.com Research into its synthesis often explores sustainable methods, such as the use of heterogeneous catalysts that are recoverable and reusable, thereby reducing environmental impact. smolecule.com Furthermore, its role as a precursor or intermediate in the synthesis of other complex molecules, such as betaine-type asphalt (B605645) emulsifiers and sucrose (B13894) monolaurate, highlights its importance in synthetic chemistry. smolecule.comresearchgate.netscispace.com

Scope of Academic Inquiry for this compound

Academic inquiry into this compound is multifaceted, covering its synthesis, physicochemical properties, and applications. A primary area of research is the optimization of its synthesis, which is typically achieved through the esterification of lauric acid and propylene (B89431) glycol. smolecule.com Studies have investigated various catalytic systems, including acid catalysts and, more recently, enzymatic and sustainable metal-based catalysts, to improve reaction yield and efficiency. smolecule.comechemi.com For instance, research has shown that zinc-based heterogeneous catalysts can be effective and recycled multiple times without significant loss of activity. smolecule.com

Another significant avenue of research explores its functional applications. In materials science, it has been used to modify starch granules to create hydrophobic films for biodegradable packaging. smolecule.com In chemical engineering, its derivatives have been synthesized to act as novel asphalt emulsifiers. researchgate.netscispace.com The compound's surfactant and emulsifying properties are central to these applications. solubilityofthings.comsmolecule.com Ongoing research continues to explore its potential in other areas, including its use as a crosslinking agent in hydrogels for biomedical applications and its antimicrobial properties. smolecule.com

Chemical and Physical Properties

The properties of this compound are detailed in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₃₀O₃ |

| Molecular Weight | 258.40 g/mol |

| CAS Number | 142-55-2 |

| Appearance | Colorless to pale yellow liquid |

| Density | 0.931 g/cm³ |

| Boiling Point | 362.5°C at 760 mmHg |

| Melting Point | 4.5°C |

| Flash Point | 139.3°C |

| Solubility | Soluble in water and organic solvents |

| XLogP3 | 3.83130 |

Data sourced from multiple references. solubilityofthings.comsmolecule.comechemi.com

Research Findings on Synthesis

The primary method for synthesizing this compound is through the esterification reaction between lauric acid and propylene glycol. smolecule.com Research has focused on optimizing this reaction using various catalysts.

In one study, the synthesis of a derivative, 3-chloro-2-hydroxypropyl laurate, was achieved with an esterification yield of 97.1%. researchgate.netscispace.com The optimal conditions for this reaction were found to be a temperature of 80°C, a reaction time of 6 hours, a feedstock mole ratio of 1.5 (epichlorohydrin to lauric acid), and a catalyst to lauric acid mass ratio of 2%. researchgate.netscispace.com This research highlights the precise control of reaction parameters to achieve high yields.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypropyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-15(17)18-13-14(2)16/h14,16H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIZVZJETFVJMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

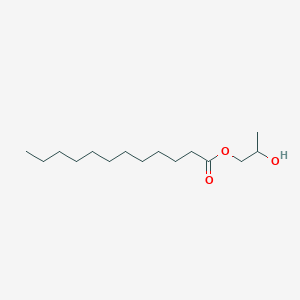

CCCCCCCCCCCC(=O)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30881006 | |

| Record name | 2-Hydroxypropyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142-55-2, 27194-74-7 | |

| Record name | 2-Hydroxypropyl dodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, 2-hydroxypropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene glycol monolaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027194747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, monoester with 1,2-propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxypropyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauric acid, monoester with propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxypropyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL 1-LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4AW13H75T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Engineering of 2 Hydroxypropyl Laurate

Esterification Pathways

Esterification represents the most direct and common method for synthesizing 2-Hydroxypropyl laurate. This process involves the reaction of a carboxylic acid (lauric acid) with an alcohol (2-hydroxypropanol) to form an ester and water.

Acid-Catalyzed Esterification of Lauric Acid with 2-Hydroxypropanol

The synthesis of this compound via acid-catalyzed esterification follows the classic Fischer esterification mechanism. smolecule.com This reaction involves the direct combination of lauric acid and 2-hydroxypropanol, typically in the presence of a strong acid catalyst. smolecule.com The mechanism proceeds through the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by the elimination of a water molecule to yield the final ester product. smolecule.com This reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of this compound. smolecule.com

In a related synthesis of an asphalt (B605645) emulsifier, a 97.1% yield for the first step, producing 3-chloro-2-hydroxypropyl laurate from lauric acid and epichlorohydrin (B41342), was achieved using an acid catalyst. scispace.com This highlights the high efficiency of acid-catalyzed esterification in producing laurate esters.

Optimization of Reaction Parameters in Esterification Processes

The efficiency and yield of the esterification process are highly dependent on several key reaction parameters, including temperature, reactant molar ratio, and catalyst concentration.

Temperature: The reaction rate generally increases with temperature. For the synthesis of 3-chloro-2-hydroxypropyl laurate, an optimal temperature of 80°C was identified. scispace.com In other fatty acid esterifications, temperatures can range up to 160°C. biointerfaceresearch.com The activation energy for the esterification of lauric acid has been determined to be approximately 35.2 kJ/mol, indicating the energy barrier that must be overcome for the reaction to proceed. nih.gov

Reactant Mole Ratio: While a 1:1 stoichiometric ratio of lauric acid to 2-hydroxypropanol is theoretically required, an excess of the alcohol is often used in practice to shift the reaction equilibrium towards the product side. smolecule.com For instance, in the synthesis of 3-chloro-2-hydroxypropyl laurate, an optimal mole ratio of epichlorohydrin (acting as the alcohol precursor) to lauric acid was found to be 1.5:1, achieving a 97.1% yield. scispace.com Similarly, for biodiesel production from lauric acid, a lauric acid to methanol (B129727) ratio of 1:12 resulted in a maximum conversion of 80.3%. biointerfaceresearch.com

Catalyst: The choice and concentration of the catalyst are critical. In one study, the optimal mass ratio of catalyst to lauric acid was 2%. scispace.com Various solid acid catalysts, such as H4SiW/MIL-100(Fe), have been developed to facilitate easier separation and recycling, with catalyst dosages of 0.3 g proving effective. biointerfaceresearch.com

Table 1: Optimization of Reaction Parameters in Lauric Acid Esterification

| Parameter | Optimized Value / Condition | Outcome | Source |

| Temperature | 80 °C | 97.1% yield (for 3-chloro-2-hydroxypropyl laurate) | scispace.com |

| 160 °C | 80.3% conversion (for methyl laurate) | biointerfaceresearch.com | |

| Reactant Mole Ratio | 1.5:1 (Epichlorohydrin:Lauric Acid) | 97.1% yield | scispace.com |

| 1:12 (Lauric Acid:Methanol) | 80.3% conversion | biointerfaceresearch.com | |

| Catalyst Conc. | 2% (mass ratio to lauric acid) | 97.1% yield | scispace.com |

| Reaction Time | 6 hours | 97.1% yield | scispace.com |

| 3 hours | 80.3% conversion | biointerfaceresearch.com |

Transesterification Routes

Transesterification is an alternative pathway that involves the transformation of one ester into another. For this compound synthesis, this typically means reacting a laurate-containing glyceride or another laurate ester with 2-hydroxypropanol.

Glyceride-Based Transesterification with 2-Hydroxypropanol

This method utilizes triglycerides, which are esters of glycerol (B35011) and fatty acids (including lauric acid), as starting materials. These fats or oils are reacted with 2-hydroxypropanol, leading to the displacement of glycerol and the formation of this compound. smolecule.com This process is a common industrial method for producing various fatty acid esters. While specific data for this compound is limited in the provided context, the general principle is well-established in the production of sugar fatty acid esters and other similar compounds. embrapa.br

Enzymatic Transesterification Approaches for this compound Synthesis

Enzymatic methods offer a greener and more selective alternative to chemical catalysis, operating under milder conditions and minimizing side reactions. smolecule.comrsc.org Lipases are the most prominent enzymes used for this purpose. researchgate.net

Lipase-Catalyzed Systems (e.g., Candida antarctica Lipase)

Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), often marketed as Novozym 435, are highly effective catalysts for synthesizing fatty acid esters. smolecule.comrsc.orgd-nb.info The enzymatic mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol (2-hydroxypropanol) to produce the desired ester. smolecule.com

This method is advantageous due to its high selectivity, which simplifies downstream purification. smolecule.com Research on the lipase-catalyzed synthesis of various laurate esters has demonstrated the viability and efficiency of this approach. For example, in the synthesis of neokestose (B12072389) laurate using CALB, an 80% conversion rate was achieved at 50°C. nih.gov Similarly, the synthesis of ethyl laurate using an immobilized lipase resulted in a 92.46% conversion at 60°C. nih.gov Studies on the esterification of lauric acid with various alcohols catalyzed by Novozym 435 have shown nearly 99% conversion after six hours. scielo.org.mx These findings underscore the high potential of lipase-catalyzed systems for the efficient synthesis of this compound under environmentally benign conditions.

Table 2: Research Findings on Lipase-Catalyzed Synthesis of Laurate Esters

| Lipase Type | Substrates | Reaction Type | Optimal Temp. | Outcome | Source |

| Candida antarctica Lipase B | Neokestose, Vinyl laurate | Transesterification | 50 °C | >80% conversion | nih.gov |

| Fermase CALB™ 10,000 | Lauric acid, Ethanol | Esterification | 60 °C | 92.46% conversion | nih.gov |

| Novozym 435 (C. antarctica) | Lauric acid, various alcohols | Esterification | 45-55 °C | ~99% conversion | scielo.org.mx |

| Candida antarctica Lipase | Glucose, Lauric acid | Esterification | N/A | 65.49% yield | nih.gov |

Investigation of Acyl Donors and Acceptors in Enzymatic Processes (e.g., Vinyl Laurate, Methyl Laurate)

The enzymatic synthesis of this compound, a monoester of lauric acid and propylene (B89431) glycol, is a subject of significant interest due to its green and highly selective nature. Lipases are the most commonly employed biocatalysts for this esterification or transesterification reaction. researchgate.net The choice of acyl donor is a critical parameter that significantly influences reaction efficiency and yield.

Acyl Donors:

Vinyl Laurate: Vinyl esters, such as vinyl laurate, are frequently preferred as acyl donors in lipase-catalyzed transesterification reactions. researchgate.net The key advantage lies in the irreversible nature of the reaction. The transesterification of propylene glycol with vinyl laurate produces this compound and vinyl alcohol. The vinyl alcohol rapidly tautomerizes to acetaldehyde, a volatile compound that can be easily removed from the reaction medium. researchgate.net This removal shifts the reaction equilibrium towards the product side, resulting in higher conversion rates and yields. researchgate.netresearchgate.net This strategy prevents the reverse reaction (hydrolysis) and circumvents issues associated with the co-product, which in the case of other esters could be an alcohol that competes with the primary substrate. researchgate.net

Methyl Laurate: Methyl laurate can also be used as an acyl donor in the transesterification reaction. However, the co-product, methanol, must be continuously removed from the reaction mixture to drive the equilibrium towards the formation of this compound. This can be achieved through various methods such as vacuum stripping or the use of molecular sieves. While generally less reactive than their vinyl counterparts, fatty acid methyl esters are often more cost-effective.

Acyl Acceptor:

The primary acyl acceptor in the synthesis of this compound is propylene glycol (1,2-propanediol). A key challenge in this enzymatic synthesis is the poor miscibility of the lipophilic lauric acid or its esters and the hydrophilic propylene glycol. To overcome this, the reaction is often carried out in a solvent system. The choice of solvent can significantly impact enzyme activity and substrate solubility. mdpi.com

Research into the enzymatic synthesis of similar sugar fatty acid esters has highlighted the importance of optimizing several parameters to maximize yield. nih.gov These factors are directly applicable to the synthesis of this compound.

Table 1: Key Parameters in the Enzymatic Synthesis of Esters

| Parameter | Influence on the Reaction | Example from Research |

| Enzyme Choice | Different lipases exhibit varying selectivity and stability. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is widely used due to its high activity and stability in organic solvents. researchgate.netuva.esreading.ac.uk | Novozym 435 is frequently used for the synthesis of sugar esters and other bioconjugates. uva.esreading.ac.uk |

| Solvent System | The solvent must solubilize both the hydrophobic acyl donor and the hydrophilic acyl acceptor without denaturing the enzyme. Tert-butanol (B103910) and 2-methyl-2-butanol (B152257) are often effective. researchgate.netnih.gov | A higher degree of substitution was achieved using tert-butanol as a solvent for the synthesis of pectin (B1162225) laurate. researchgate.net |

| Molar Ratio | An excess of one of the substrates, typically the acyl donor, is used to shift the reaction equilibrium towards product formation. nih.gov | A vinyl laurate/glucose ratio of 2:1 was used to synthesize glucose lauric ester. nih.gov |

| Temperature | Temperature affects reaction rate and enzyme stability. An optimal temperature must be found to balance these factors. | Reactions are often carried out at temperatures between 40°C and 60°C. researchgate.netnih.gov |

| Water Activity | A minimal amount of water is essential for lipase activity, but excess water can promote the reverse hydrolysis reaction. nih.gov | Controlling water activity is crucial for shifting the enzyme's function from hydrolysis to esterification. nih.gov |

Multi-Step Synthesis of this compound Derivatives

Beyond the primary synthesis of this compound, multi-step reaction sequences can be employed to introduce new functional groups, leading to derivatives with specialized properties, such as cationic surfactants.

Synthesis of 3-Chloro-2-Hydroxypropyl Laurate as an Intermediate

A key intermediate for the synthesis of cationic derivatives is 3-chloro-2-hydroxypropyl laurate. This compound is synthesized via the esterification of lauric acid with epichlorohydrin. researchgate.netscispace.com The reaction involves the ring-opening of the epoxide ring of epichlorohydrin by the carboxylate group of lauric acid.

The synthesis is typically carried out in the presence of a catalyst to enhance the reaction rate and yield. Tetrabutylammonium bromide has been shown to be an effective catalyst for this reaction. scispace.com A study reported an esterification yield of 97.1% under optimized conditions. researchgate.netscispace.com

Table 2: Optimized Reaction Conditions for the Synthesis of 3-Chloro-2-Hydroxypropyl Laurate

| Parameter | Optimal Value | Reference |

| Reaction Temperature | 80 °C | researchgate.netscispace.com |

| Reaction Time | 6 hours | researchgate.netscispace.com |

| Feedstock Mole Ratio (Epichlorohydrin to Lauric Acid) | 1.5 | researchgate.netscispace.com |

| Mass Ratio of Catalyst (Tetrabutylammonium Bromide) to Lauric Acid | 2% | researchgate.netscispace.com |

The progress of the reaction can be monitored using techniques like online FTIR spectroscopy to track the consumption of reactants and the formation of the product and any by-products. researchgate.net

Derivatization to Quaternary Ammonium (B1175870) and Betaine (B1666868) Structures based on this compound Backbone

The 3-chloro-2-hydroxypropyl laurate intermediate serves as a versatile backbone for the synthesis of cationic surfactants, including quaternary ammonium and betaine structures. These compounds are amphiphilic, possessing a hydrophobic laurate tail and a hydrophilic, charged headgroup, making them useful as emulsifiers and antimicrobial agents. mdpi.comnih.gov

Synthesis of Quaternary Ammonium Derivatives:

The synthesis of quaternary ammonium derivatives from 3-chloro-2-hydroxypropyl laurate can be achieved by reacting the intermediate with a tertiary amine, such as trimethylamine. The tertiary amine displaces the chloride ion via nucleophilic substitution, forming the quaternary ammonium salt.

Synthesis of Betaine Derivatives:

A more complex, multi-step synthesis can yield betaine-type surfactants. For instance, a novel betaine emulsifier, 3-(N,N,N-dimethyl acetoxy ammonium chloride)-2-hydroxypropyl laurate, was synthesized in a three-step process starting from lauric acid and epichlorohydrin. researchgate.netscispace.com

Step 1: Synthesis of 3-chloro-2-hydroxypropyl laurate as described previously. researchgate.netscispace.com

Step 2: Reaction of the intermediate with dimethylamine (B145610) to form 3-(N,N-dimethylamino)-2-hydroxypropyl laurate.

Step 3: Quaternization of the tertiary amine with sodium chloroacetate (B1199739) to introduce the carboxylate group, resulting in the final betaine structure. researchgate.netscispace.com

The chemical structures of these derivatives are confirmed using analytical techniques such as FTIR and ¹H-NMR. researchgate.netscispace.com These synthetic pathways demonstrate the adaptability of the this compound backbone for creating functional molecules with tailored properties.

Chemical Characterization and Analytical Techniques for 2 Hydroxypropyl Laurate

Spectroscopic Characterization

Spectroscopy is a cornerstone in the molecular identification of 2-Hydroxypropyl laurate, providing direct insight into its functional groups and structural arrangement.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present in this compound. By measuring the absorption of infrared radiation by the molecule, a unique spectral fingerprint is generated. The key functional groups—the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and the long alkyl chain (C-H)—exhibit characteristic absorption bands.

The presence of a broad absorption band typically in the region of 3200-3600 cm⁻¹ confirms the hydroxyl group. A strong, sharp peak around 1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester linkage. The long hydrocarbon chain of the laurate moiety is identified by multiple sharp peaks in the 2850-2960 cm⁻¹ region, corresponding to symmetric and asymmetric C-H stretching vibrations. Analysis of related fatty acid esters supports the interpretation of these spectral features.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching, H-bonded | 3200 - 3600 (broad) |

| Alkane (C-H) | Stretching | 2850 - 2960 (strong, sharp) |

| Ester Carbonyl (C=O) | Stretching | ~1740 (strong, sharp) |

| Methylene (CH₂) | Bending (Scissoring) | ~1465 |

| C-O | Stretching | 1170 - 1250 |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR) NMR, is indispensable for confirming the precise molecular structure of this compound. It provides detailed information about the chemical environment, connectivity, and number of protons in the molecule.

The ¹H-NMR spectrum would show distinct signals for the protons of the propylene (B89431) glycol moiety and the lauric acid chain. Protons closer to electronegative atoms like oxygen are "deshielded" and appear at a higher chemical shift (downfield). For instance, the protons on the carbon adjacent to the ester's oxygen and the hydroxyl group would resonate at a higher chemical shift than the protons deep within the alkyl chain. The splitting pattern (multiplicity) of each signal, governed by the number of neighboring protons, helps to establish the connectivity of the atoms. While specific spectral data for this exact compound is not widely published, analysis of similar esters like propyl laurate and ethyl laurate allows for an accurate prediction of the spectrum. mdpi.commdpi.com

Table 2: Predicted ¹H-NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ of laurate chain | 0.8 - 0.9 | Triplet |

| (CH₂)₁₀ of laurate chain | 1.2 - 1.6 | Multiplet (broad) |

| CH₂ adjacent to C=O | 2.2 - 2.4 | Triplet |

| CH₃ of propyl group | 1.1 - 1.3 | Doublet |

| CH₂ of propyl group (ester link) | 3.9 - 4.2 | Multiplet |

| CH of propyl group (hydroxyl) | 3.7 - 4.0 | Multiplet |

| OH of hydroxyl group | Variable (broad singlet) | Singlet |

Chromatographic Analysis

Chromatographic techniques are vital for separating this compound from reactants, byproducts, or other components in a mixture, enabling both qualitative and quantitative analysis.

Gas Chromatography (GC) is a primary method for analyzing the composition of volatile and semi-volatile compounds like fatty acid esters. epa.gov In the analysis of this compound, GC can be used to determine its purity and to quantify it in the presence of unreacted lauric acid or propylene glycol. The sample is vaporized and passed through a capillary column, and components are separated based on their boiling points and interaction with the column's stationary phase.

A Flame Ionization Detector (FID) is commonly used for this type of analysis due to its high sensitivity to hydrocarbons. For accurate quantification, internal standards are often employed. epa.gov The technique is well-established for the analysis of propylene glycol in various matrices and can be readily adapted for its esters. epa.govdss.go.th

Table 3: Typical Gas Chromatography (GC) Parameters for Fatty Acid Ester Analysis

| Parameter | Specification |

|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-5) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Detector | Flame Ionization Detector (FID) |

| Temperature Program | Ramped oven temperature (e.g., 100°C to 280°C) |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components in a liquid mixture. For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. researchgate.net In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Less polar components are retained longer on the column. A typical mobile phase for analyzing this compound would be a mixture of water with organic solvents like acetonitrile (B52724) and/or methanol (B129727). researchgate.netredriver.team Detection is often achieved using a UV detector (if the analyte has a chromophore) or, more universally, an Evaporative Light Scattering Detector (ELSD) or mass spectrometer (MS). This method is particularly useful for separating complex mixtures that may not be suitable for GC due to low volatility or thermal instability of some components. researchgate.net

Table 4: Typical High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Specification |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile/Water or Methanol/Water |

| Detector | ELSD, Mass Spectrometry (MS), or UV (at low wavelength) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40°C |

Thermal Analysis Methods

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. For this compound, these methods provide critical information about its thermal stability, melting behavior, and decomposition profile.

Methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly applied to fatty acid esters. researchgate.net DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, crystallization temperatures, and heats of fusion. researchgate.net This information is crucial for applications where the phase behavior of the material is important.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability and decomposition temperature of this compound. Studies on propylene glycol show it begins to decompose at temperatures around 188°C (370°F), a process that can be initiated at even lower temperatures in the presence of oxygen. TGA can precisely identify the onset temperature of decomposition for the ester, which is critical for defining its safe handling and processing limits. epa.gov

Table 5: Application of Thermal Analysis Methods

| Technique | Information Obtained | Typical Application for this compound |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Melting point, crystallization temperature, phase transition enthalpy | Characterizing melting and freezing behavior. |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, mass loss profile | Determining the upper-temperature limit for use and storage. |

Differential Scanning Calorimetry (DSC) for Polymorphism Studies of Related Laurate Compounds

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is widely used to study thermal transitions like melting and crystallization, providing insights into the polymorphism of fatty acid esters. nih.gov The melting and crystallization profiles of laurate compounds are governed by their triacylglycerol and fatty acid compositions. nih.gov

While specific DSC data for this compound is not extensively detailed in the provided literature, studies on related lauric acid-based eutectic mixtures demonstrate the utility of DSC in this area. These mixtures are analyzed to determine their phase change properties, which are crucial for applications like thermal energy storage. For instance, a eutectic mixture of lauric acid (LA) and stearic acid (SA) was prepared and analyzed. rsc.org DSC measurements determined the melting temperature and latent heat of the composite material, confirming its potential for thermal energy storage applications. rsc.org

Research on various binary eutectic mixtures of lauric acid with myristic acid (MA), palmitic acid (PA), and stearic acid (SA) further illustrates the application of DSC. acs.org The analysis provides key data on phase change temperatures and enthalpies. acs.org

Below is a table summarizing the phase change properties of a lauric acid-stearic acid/expanded perlite (B1173460) composite, as determined by DSC analysis. rsc.org

Table 1: Phase Change Properties of Lauric Acid-Stearic Acid/Expanded Perlite Composite

| Property | Value |

|---|---|

| Melting Temperature | 37.79 °C |

| Latent Heat of Melting | 126.05 J g⁻¹ |

This data represents a composite material containing lauric acid, a related laurate compound.

Thermogravimetric Analysis (TGA) for Thermal Behavior of Laurate Complexes

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is essential for determining the thermal stability and decomposition profile of materials.

Similarly, the thermal stability of composite materials incorporating lauric acid has been assessed using TGA. For a lauric acid-stearic acid/expanded perlite composite (LS/EP), TGA was used to determine the decomposition temperature range. rsc.org The analysis showed that the mass loss of the composite was primarily due to the decomposition of the lauric acid-stearic acid mixture. rsc.org Research on other lauric acid-based eutectic mixtures also uses TGA to confirm their thermal stability below certain temperatures, which is critical for their practical application. acs.org

The table below presents thermal decomposition data for terbium laurate and a lauric acid-stearic acid composite.

Table 2: Thermal Decomposition Data for Laurate Compounds

| Compound | Initial Decomposition Temp. | Fastest Decomposition Temp. | Final Decomposition Temp. | Mass Loss Rate |

|---|---|---|---|---|

| Lauric Acid-Stearic Acid/Expanded Perlite rsc.org | 132.20 °C | 218.15 °C | 255.38 °C | 67.33% |

| Terbium Laurate eresearchco.com | N/A (Multi-stage decomposition) | N/A | N/A | N/A |

| Lauric Acid-Myristic Acid Eutectic acs.org | 126.51 °C | N/A | N/A | N/A |

This data represents related laurate compounds and composites, not this compound specifically.

X-ray Diffraction Techniques

X-ray diffraction (XRD) is a primary tool for investigating the crystalline structure of solid materials. libretexts.org By analyzing the angles and intensities of diffracted X-ray beams, researchers can deduce information about the crystal lattice, including lattice parameters and the arrangement of atoms. quora.com

Powder X-ray Diffraction (PXRD) for Solid-State Structure and Polymorphism

Powder X-ray Diffraction (PXRD) is a specific application of XRD where the sample is a powder consisting of many small, randomly oriented crystallites. libretexts.org This technique is highly valuable for identifying crystalline phases, determining sample purity, and analyzing the solid-state structure of bulk materials. libretexts.orgiucr.org

In the context of laurate compounds, PXRD has been used to characterize the structure of metal laurates and composite materials. For terbium laurate, PXRD patterns were obtained using Cu-Kα radiation. eresearchco.com The analysis of the diffraction patterns revealed that the average planar distance, or long spacing, for terbium laurate is 33.43 Å. eresearchco.com This value is smaller than the calculated dimension of the laurate ion (37.0 Å), suggesting that the molecular axes are slightly inclined relative to the basal plane. eresearchco.com

PXRD is also used to confirm the compatibility and structural integrity of laurate-based composites. In the study of a lauric acid-stearic acid/expanded perlite composite, PXRD analysis showed that the components were physically combined and chemically compatible. rsc.org Crucially, the addition of the expanded perlite did not alter the original crystal structure of the lauric acid-stearic acid eutectic mixture. rsc.org

The table below shows the long spacing values obtained from PXRD analysis of terbium laurate. eresearchco.com

Table 3: PXRD Long Spacing Data for Terbium Laurate

| Diffraction Angle (2θ) | Long Spacing (Å) |

|---|---|

| 5.27 | 33.28 |

| 5.30 | 33.38 |

| 5.37 | 33.74 |

| 5.26 | 33.23 |

| 5.35 | 33.61 |

| 5.38 | 33.80 |

| 5.24 | 33.09 |

| 5.25 | 33.19 |

| 5.32 | 33.43 |

| 5.34 | 33.58 |

| Average | 33.43 |

This data represents a related laurate compound, not this compound specifically.

Advanced Reaction Mechanism and Kinetic Studies of 2 Hydroxypropyl Laurate Formation

Elucidation of Reaction Mechanisms

The formation of 2-hydroxypropyl laurate from lauric acid and propylene (B89431) glycol is primarily achieved through esterification. The mechanism of this reaction can vary significantly depending on the catalytic method employed, typically chemical or enzymatic.

The esterification of lauric acid with propylene glycol involves the nucleophilic attack of an oxygen atom from one of propylene glycol's hydroxyl groups on the carbonyl carbon of lauric acid. Propylene glycol is an asymmetrical diol, possessing a primary (-CH₂OH) and a secondary (-CHOH) hydroxyl group. This structural asymmetry leads to the formation of two possible isomers of propylene glycol monolaurate: 1-lauroyl-2-hydroxypropane (primary ester) and 2-lauroyl-1-hydroxypropane (secondary ester). The predominant product is typically the primary ester due to the higher reactivity and lower steric hindrance of the primary hydroxyl group.

In traditional acid-catalyzed esterification, following the Fischer-Speier mechanism, the carboxylic acid is protonated to increase the electrophilicity of the carbonyl carbon. The alcohol's oxygen then acts as a nucleophile, attacking this carbon and forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. instras.com

In enzymatic synthesis, particularly using lipases, the reaction follows a different pathway. Lipases catalyze the reaction through a "Ping-Pong Bi-Bi" mechanism. researchgate.netbiointerfaceresearch.com This mechanism involves two substrates and two products. The reaction proceeds in two main steps:

The lipase (B570770) reacts with the lauric acid, forming an acyl-enzyme intermediate and releasing a water molecule.

The acyl-enzyme intermediate then reacts with the propylene glycol, transferring the lauroyl group to form this compound and regenerating the free enzyme.

This enzymatic pathway is highly regioselective, primarily favoring the acylation of the primary hydroxyl group of propylene glycol.

The primary by-product in the synthesis of this compound is propylene glycol dilaurate, which is formed when both hydroxyl groups of the propylene glycol molecule are esterified. usp.org The formation of this diester is more prevalent in chemical synthesis, where reaction conditions are often harsher (e.g., higher temperatures), and selectivity is lower compared to enzymatic methods. In some processes, the diester content can be as high as 15-20% in the final product from chemical synthesis, whereas enzymatic methods can limit by-products to less than 5%.

Another potential set of by-products arises from the self-condensation of propylene glycol, which can form dipropylene glycol and tripropylene (B76144) glycol, especially at elevated temperatures in the presence of an acid catalyst. These polyglycols can then also be esterified, leading to a more complex mixture of products. google.com

The detection and quantification of this compound and its by-products are typically performed using chromatographic techniques. Gas chromatography (GC) is a common method for analyzing the composition of the reaction mixture, allowing for the separation and quantification of the monoester, diester, unreacted lauric acid, and propylene glycol. drugfuture.comresearchgate.net High-performance liquid chromatography (HPLC) can also be employed for this purpose.

Kinetic Modeling and Rate Determination of this compound Synthesis

Kinetic modeling is essential for understanding the rate of reaction and optimizing process parameters. For the enzymatic synthesis of this compound, the Ping-Pong Bi-Bi mechanism is often used as the basis for kinetic models. researchgate.netbiointerfaceresearch.com These models can sometimes be extended to include substrate inhibition, where high concentrations of one of the substrates can decrease the reaction rate. For instance, in the lipase-catalyzed synthesis of propylene glycol monolaurate, inhibition by 1,2-propanediol has been observed. researchgate.net A study on the enzymatic synthesis of farnesyl laurate found that the reaction followed an Ordered-Bi-Bi mechanism with inhibition by lauric acid. nih.gov

The general rate equation for a Ping-Pong Bi-Bi mechanism can be expressed as:

v = (Vₘₐₓ[A][B]) / ([A][B] + Kₘᴮ[A] + Kₘᴬ[B])

where:

v is the initial reaction rate

Vₘₐₓ is the maximum reaction rate

[A] and [B] are the concentrations of the substrates (lauric acid and propylene glycol)

Kₘᴬ and Kₘᴮ are the Michaelis constants for the respective substrates

For the chemical synthesis of esters, the reaction often follows second-order kinetics. A study on the synthesis of methyl laurate from lauric acid and methanol (B129727) using an ionic liquid catalyst determined the reaction to be second-order with an activation energy of 68.45 kJ mol⁻¹. royalsocietypublishing.org

| Kinetic Model | Catalysis Type | Key Features | Reference |

| Ping-Pong Bi-Bi | Enzymatic (Lipase) | Two-step mechanism with acyl-enzyme intermediate; can include substrate inhibition. | researchgate.netbiointerfaceresearch.com |

| Second-Order | Chemical (Acid) | Rate is proportional to the concentration of both reactants. | royalsocietypublishing.org |

Influence of Catalysis and Reaction Medium on Yield and Selectivity

The choice of catalyst and reaction medium has a profound impact on the yield and selectivity of this compound synthesis.

Catalysis:

Chemical Catalysts: Strong acids like sulfuric acid or p-toluenesulfonic acid are common homogeneous catalysts. They are effective but can lead to lower selectivity, more by-products, and require neutralization and removal after the reaction. Heterogeneous acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), offer the advantage of easier separation and recyclability. instras.com

Enzymatic Catalysts: Lipases, such as those from Candida antarctica (e.g., Novozym 435), are increasingly used for their high selectivity, milder reaction conditions, and reduced by-product formation. researchgate.netnih.gov This leads to a purer product with less need for downstream processing. However, enzymes can be more expensive and may be inhibited by certain reaction conditions.

Reaction Medium: The reaction can be carried out in the presence of a solvent or in a solvent-free system.

Solvent Systems: The use of a non-polar organic solvent like n-hexane can facilitate the reaction, but the choice of solvent is critical. Polar solvents like tert-butyl alcohol can enhance the solubility of lauric acid but may denature the enzyme in enzymatic synthesis. A mixed solvent system, such as n-hexane and tert-butyl alcohol, can balance substrate solubility and enzyme stability.

Solvent-Free Systems: Conducting the reaction without a solvent is an environmentally friendly approach that also increases the concentration of reactants, potentially leading to higher reaction rates. However, high viscosity and potential substrate inhibition can be challenges in such systems. project-incite.eu

| Parameter | Enzymatic Synthesis | Chemical Synthesis | Reference |

| Catalyst | Lipases (e.g., Novozym 435) | Strong acids (H₂SO₄), Heterogeneous acids (Amberlyst-15) | instras.comresearchgate.netnih.gov |

| Temperature | Lower (e.g., 30-70°C) | Higher (e.g., 110-140°C) | nih.govgoogle.com |

| Selectivity | High (favors primary monoester) | Lower (produces more diester) | usp.org |

| By-products | Minimal | More significant (diesters, polyglycols) | google.com |

| Reaction Medium | Organic solvents, ionic liquids, solvent-free | Often solvent-free or with a non-polar solvent | project-incite.eunih.gov |

Thermodynamic Parameters of Esterification Processes

Lauric Acid + Propylene Glycol ⇌ this compound + Water

The esterification of carboxylic acids is generally considered to be a slightly exothermic or thermoneutral process, meaning the change in enthalpy (ΔH) is small and can be either negative or close to zero. The change in entropy (ΔS) for the reaction is also typically small, as the number of moles of products is the same as the number of moles of reactants.

The Gibbs free energy change (ΔG) determines the spontaneity of the reaction and is related to the equilibrium constant (K_eq) by the equation:

ΔG° = -RT ln(K_eq)

For many esterification reactions, the equilibrium constant is close to 1, indicating that the reaction does not strongly favor either reactants or products. To drive the reaction towards the formation of the ester and achieve high yields, it is common practice to remove one of the products, typically water, from the reaction mixture. This can be achieved through methods such as azeotropic distillation, the use of molecular sieves, or carrying out the reaction under vacuum. google.com

Research on Functional Applications in Materials Science and Engineering

Surfactant and Emulsifier Science

The unique molecular structure of 2-hydroxypropyl laurate, featuring both hydrophilic (hydroxyl group) and lipophilic (laurate fatty acid chain) moieties, underpins its utility as a surface-active agent.

The interfacial properties of surfactants are crucial for their application in emulsions. Surfactants with both water-loving (hydrophilic) and oil-loving (hydrophobic) parts prefer to accumulate at the interface between two immiscible phases, like oil and water. dataphysics-instruments.com This accumulation lowers the interfacial energy, making it easier to mix the two phases. dataphysics-instruments.comrsc.org

A novel betaine-type asphalt (B605645) emulsifier, 3-(N,N,N-dimethyl acetoxy ammonium (B1175870) chloride)-2-hydroxypropyl laurate, was synthesized from lauric acid and epichlorohydrin (B41342) in a multi-step process. scispace.comresearchgate.net This derivative of this compound has demonstrated its capability as a rapid-set asphalt emulsifier. scispace.comresearchgate.net The emulsifying ability of such compounds is essential for applications in the pavement construction and waterproofing industries, where they offer advantages like ambient temperature application and reduced environmental pollution compared to hot-mixed asphalt. scispace.com The effectiveness of an emulsifier is tied to its ability to reduce the interfacial tension between the asphalt and water phases, leading to the formation of a stable emulsion. rsc.org

Surfactants in a solution, above a certain concentration, begin to form aggregates known as micelles; this concentration is termed the critical micelle concentration (CMC). dataphysics-instruments.comwikipedia.org The CMC is a key characteristic of a surfactant, indicating the point at which the surface tension of the solution stops changing significantly with an increase in surfactant concentration. wikipedia.org Before the CMC is reached, the surface tension decreases as more surfactant molecules occupy the interface. wikipedia.org After reaching the CMC, any additional surfactant molecules form micelles in the bulk of the solution. dataphysics-instruments.comwikipedia.org

For the novel betaine-type asphalt emulsifier derived from this compound, 3-(N,N,N-dimethyl acetoxy ammonium chloride)-2-hydroxypropyl laurate, the CMC was determined to be 7.4×10⁻⁴ mol/L. scispace.comresearchgate.net At this concentration, the surface tension of the solution was measured at 30.85 mN/m. scispace.comresearchgate.net A low CMC value is often desirable as it signifies that less surfactant is needed to achieve the maximum surface tension reduction and begin the emulsification process. dataphysics-instruments.com

Table 1: Micellar Properties of a this compound Derivative An interactive data table summarizing the Critical Micelle Concentration (CMC) and surface tension at CMC for 3-(N,N,N-dimethyl acetoxy ammonium chloride)-2-hydroxypropyl laurate.

| Property | Value |

| Critical Micelle Concentration (CMC) | 7.4×10⁻⁴ mol/L |

| Surface Tension at CMC | 30.85 mN/m |

The derivatization of this compound has led to the development of novel emulsifiers with specific applications. One such example is 3-(N,N,N-dimethyl acetoxy ammonium chloride)-2-hydroxypropyl laurate, which has been identified as a rapid-set asphalt emulsifier. scispace.comresearchgate.net This emulsifier was synthesized through a three-step reaction involving lauric acid, epichlorohydrin, dimethylamine (B145610), and sodium chloroacetate (B1199739). scispace.comresearchgate.net The initial step, the esterification of lauric acid with epichlorohydrin to form 3-chloro-2-hydroxypropyl laurate, achieved a yield of 97.1% under optimized conditions. scispace.comresearchgate.net

Betaine-type emulsifiers are part of a class of amphoteric surfactants that have shown effectiveness in creating stable asphalt emulsions, even when filled with solids. google.com These emulsifiers help to prevent the premature "breaking" of the emulsion during storage. google.com The synthesized betaine (B1666868) emulsifier from the this compound precursor is suitable for producing emulsified asphalt that is uniform and has good storage stability. google.com

Polymer and Biopolymer Modification

The chemical structure of this compound also lends itself to the modification of polymers, particularly biopolymers like starch, to alter their physical and chemical properties.

Starch, a readily available and biodegradable polysaccharide, can be chemically modified through esterification to improve its properties for various applications, such as in biodegradable films. scielo.brnih.gov The introduction of laurate moieties onto the starch backbone via esterification results in starch laurate, a more hydrophobic derivative. scielo.brnih.gov This modification can be achieved through different chemical routes, including reaction with lauroyl chloride or transesterification with vinyl laurate. researchgate.net

The degree of substitution (DS), which indicates the number of hydroxyl groups on the anhydroglucose (B10753087) units of starch that have been replaced by laurate groups, is a critical parameter that influences the properties of the final product. nih.gov In one study, starch laurates with DS values of 0.3 and 2.4 were synthesized. scielo.br Another enzymatic approach using lipase (B570770) in ionic liquids yielded a maximum DS of 0.171. nih.gov The esterification process disrupts the native crystalline structure of starch, as confirmed by X-ray diffraction analysis. nih.gov

The incorporation of starch laurate into starch-based films has a significant impact on their mechanical and barrier properties. scielo.br Starch films are known to have poor mechanical properties and high water vapor permeability, which can be improved through modification. nih.govnih.govresearchgate.net

Research on films made from blends of mango kernel starch and starch laurate (with a DS of 0.3) showed that the addition of the laurate derivative acted as a plasticizer. scielo.br Specifically, blends containing up to 15% by weight of starch laurate resulted in films with increased elongation at break but decreased tensile strength and elastic modulus. scielo.br The incorporation of starch laurate also led to a reduction in the crystallinity of the starch films, which corroborates the observed changes in mechanical properties. scielo.br Furthermore, the process of microfluidization of the starch/starch laurate suspensions was found to be crucial for producing films with lower water vapor permeability. scielo.br

Table 2: Effect of Starch Laurate Content on Mechanical Properties of Mango Kernel Starch Films An interactive data table showing the influence of varying concentrations of starch laurate (SL2) on the tensile strength, elastic modulus, and elongation at break of the films.

| Starch Laurate (SL2) Content (%) | Tensile Strength (MPa) | Elastic Modulus (MPa) | Elongation at Break (%) |

| 0 | 1.8a | 100a | 3.0c |

| 5 | 1.2b | 60b | 4.5b |

| 10 | 0.8c | 40c | 6.0a |

| 15 | 0.7c | 35c | 6.5a |

| Values in the same column with different letters are significantly different (p < 0.05). Data adapted from SciELO. scielo.br |

Starch Esterification and Derivatization with Laurate Moieties

Hydrophobization Strategies for Polysaccharides

Polysaccharides, such as starch and cellulose (B213188), are abundant, renewable, and biodegradable polymers. However, their inherent hydrophilicity limits their application in areas requiring moisture resistance, such as in packaging. A key strategy to overcome this is hydrophobization, often achieved through chemical modification.

One such modification involves the use of this compound to alter the surface properties of starch. In material science applications, starch granules are modified to create hydrophobic films suitable for biodegradable packaging. smolecule.com This process, which involves esterification, has been shown to reduce water vapor permeability by 30–40%, demonstrating an effective hydrophobization strategy. smolecule.com The laurate ester component imparts the necessary water-repellent characteristics to the otherwise water-sensitive polysaccharide matrix.

Cellulose Esterification and Functionalization with Hydroxypropyl Laurate

Cellulose, the most abundant natural polymer, is a primary target for functionalization to create advanced, bio-based materials. smolecule.com Esterification of cellulose with long-chain fatty acids, such as lauric acid, is a key method to produce thermoplastic cellulose derivatives. These cellulose esters (CEs) exhibit improved solubility in common, less polar solvents and have lower melting temperatures, which reduces the energy required for processing. nih.gov

The introduction of long-chain esters like laurate creates an "internal plasticizing effect," which can reduce or eliminate the need for external plasticizers that are common in other cellulose derivatives. nih.gov This functionalization results in materials with potential applications as packaging and coating films with effective barrier properties. nih.gov

Research has detailed the synthesis of cellulose laurate through the transesterification of cellulose with vinyl laurate. nih.govnih.gov The degree of substitution (DS), which indicates the number of hydroxyl groups on the cellulose backbone that have been replaced by laurate esters, can be controlled by adjusting reaction conditions. Studies show that the DS for cellulose laurate can range from 1.47 to 2.74, depending on factors like reaction time, temperature, and reactant ratios. nih.gov The resulting cellulose laurate films exhibit enhanced hydrophobicity and ductile behavior, as confirmed by contact angle and tensile analysis. nih.gov

Table 1: Effects of Reaction Conditions on Cellulose Laurate Synthesis

| Parameter | Condition | Resulting Degree of Substitution (DS) | Reference |

| Reaction Time | 2 hours | 1.8 (CL-3) | nih.gov |

| Reaction Time | 4 hours | 1.8 (CL-8) | nih.gov |

| Reaction Time | 5 hours | 1.8 (CL-9) | nih.gov |

| Temperature | 60 °C | 1.2 | nih.gov |

| Molar Ratio (AGU:VL) | 1:3 | 1.8 | nih.gov |

| Molar Ratio (AGU:VL) | Varied | 1.47 - 2.74 | nih.gov |

AGU: Anhydroglucose unit; VL: Vinyl laurate

Hydroxypropylated Polymer Matrices (e.g., Hydroxypropyl Methylcellulose) as Component Systems

Hydroxypropylated polymers, such as hydroxypropyl cellulose (HPC) and hydroxypropyl methylcellulose (B11928114) (HPMC), are widely used in various industries for their hydrophilic and film-forming properties. nih.gov While this compound is not a primary structural component of these matrices, its amphiphilic character makes it a functional additive.

In a related context, hydrophilic polymers like hydroxypropyl cellulose are used as carriers to improve the dissolution of poorly water-soluble compounds. nih.gov The mechanism often involves creating a solid dispersion where the drug's crystallinity is reduced. nih.gov The amphiphilic nature of molecules like this compound allows them to act as a bridge between the hydrophilic polymer matrix and a hydrophobic active ingredient, potentially improving the homogeneity and stability of the final formulation.

Role as an Excipient in Formulation Science

In the pharmaceutical industry, this compound is utilized as an excipient—an inactive substance that serves as a vehicle or medium for a drug or other active substance. smolecule.com Its primary roles are to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs) and to act as a stabilizer in various formulations. solubilityofthings.comsmolecule.com

Enhancement of Poorly Soluble Compound Dissolution

A significant challenge in pharmaceutical development is the poor aqueous solubility of many drug candidates, which limits their absorption and bioavailability. youtube.comcrystalpharmatech.com Excipients that can enhance dissolution are therefore critical. This compound's effectiveness stems from its molecular structure, which combines a polar hydroxyl head with a non-polar lipid tail. solubilityofthings.com

This amphiphilic structure allows it to interact with and solubilize poorly water-soluble drugs. smolecule.com The mechanism involves increasing the wettability and hydrophilization of the drug particles. nih.gov By reducing the interfacial tension between the drug and the dissolution medium, it facilitates a faster and more complete dissolution process. Techniques such as co-grinding a poorly soluble drug with a hydrophilic carrier can enhance the dissolution rate by several folds, partly due to a reduction in the drug's crystallinity and an increase in the effective surface area. nih.gov The use of such excipients is a key strategy for formulating drugs belonging to Class II and Class IV of the Biopharmaceutics Classification System (BCS), which are characterized by low solubility. youtube.com

Table 2: Mechanisms of Dissolution Enhancement by Amphiphilic Excipients

| Mechanism | Description | Consequence |

| Increased Wettability | The excipient lowers the surface tension between the hydrophobic drug surface and the aqueous solvent. | Faster penetration of solvent into drug particles. |

| Micellar Solubilization | The excipient forms micelles in the aqueous medium, encapsulating the poorly soluble drug within the hydrophobic core. | Increased apparent solubility of the drug. |

| Reduced Crystallinity | Co-processing the drug with the excipient can disrupt the drug's crystal lattice, forming a more soluble amorphous state. | Lower energy is required for dissolution. |

| Formulation Stabilization | Acts as an emulsifier to prevent the aggregation of fine drug particles. | Maintains a large surface area for dissolution. |

Formulation Stabilization (e.g., Nanosuspensions of Active Pharmaceutical Ingredients)

The stability of pharmaceutical formulations, especially liquid forms like emulsions and suspensions, is crucial for ensuring a consistent and effective product. This compound functions as an emulsifying agent and surfactant, which are vital for stabilizing systems containing immiscible phases, such as oil and water. solubilityofthings.comsmolecule.com

In the context of nanosuspensions, which consist of sub-micron colloidal dispersions of pure drug particles, stabilizers are essential to prevent particle aggregation or crystal growth. The amphiphilic nature of this compound allows it to adsorb onto the surface of the drug nanoparticles. The hydrophilic portion faces the aqueous medium, creating a steric or ionic barrier that prevents the particles from coming into close contact and fusing, a process known as Ostwald ripening. This stabilization ensures that the high surface area of the nanoparticles is maintained, preserving the benefits of enhanced dissolution rates and bioavailability.

Lubricant and Plasticizer Investigations based on Amphiphilic Structure

The dual chemical nature of this compound has also prompted investigations into its use as a lubricant and plasticizer in polymer science. smolecule.com

As a lubricant, its fatty acid ester composition is key. solubilityofthings.comspecialchem.com Fatty acid esters are known to act as external lubricants in polymer processing. specialchem.com They migrate to the surface of the polymer melt, reducing friction between the polymer and the processing equipment, which improves flow and allows for lower processing temperatures. specialchem.comlabinsights.nl

As a plasticizer, this compound can increase the flexibility and reduce the brittleness of a material. Plasticizers work by embedding themselves between polymer chains, weakening the intermolecular forces and increasing the mobility of the polymer chains. labinsights.nl This effect is particularly relevant in cellulose-based plastics. Studies on cellulose laurate films have explored the use of various plasticizers to improve mechanical properties. researchgate.net The long laurate chain of this compound can act as an internal plasticizer, providing flexibility to the polymer backbone without the risk of leaching that can occur with external plasticizers. nih.gov

Complexation Chemistry and Host Guest Interactions Involving 2 Hydroxypropyl Moieties

Inclusion Complex Formation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic outer surface and a lipophilic inner cavity. This unique structure allows them to encapsulate other molecules, known as "guest" molecules, provided they have a suitable size and polarity. This process, known as inclusion complexation, can dramatically alter the physicochemical properties of the guest molecule.

(2-Hydroxypropyl)-β-Cyclodextrin (HP-β-CD) as a Host System

(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a chemically modified derivative of β-cyclodextrin, where hydroxypropyl groups are attached to the parent molecule. This modification enhances the aqueous solubility of the cyclodextrin (B1172386) itself and reduces the potential for toxicity. HP-β-CD is a particularly effective host for forming inclusion complexes with a wide range of guest molecules. akjournals.comnih.gov The hydroxypropyl groups increase the depth of the cyclodextrin cavity and provide additional sites for hydrogen bonding, further stabilizing the resulting complex.

The formation of an inclusion complex with HP-β-CD can provide a lipophilic guest molecule with a hydrophilic carrier, which is particularly useful for drug delivery applications. akjournals.com For instance, the complexation of the bronchodilator salbutamol (B1663637) laurate with HP-β-CD is designed to enhance its delivery across mucous membranes for rapid therapeutic action. akjournals.com Studies have shown that HP-β-CD can form stable inclusion complexes with various compounds, often in a 1:1 stoichiometric ratio. asianpubs.orgresearchgate.net

Structural Characterization of Inclusion Complexes (e.g., via DSC, IR, PXRD, NMR)

The formation of an inclusion complex is a dynamic process that results in a new chemical entity with distinct properties from its constituent parts. Several analytical techniques are employed in concert to confirm and characterize the structure of these solid-state complexes. nih.govresearchgate.net

Differential Scanning Calorimetry (DSC): DSC is used to detect changes in the thermal properties of materials. When a guest molecule is included within the HP-β-CD cavity, its melting point, boiling point, or sublimation point will typically shift or disappear altogether. For example, the DSC thermogram of a quercetin (B1663063)/HP-β-CD inclusion complex shows the disappearance of the characteristic endothermic peaks of quercetin, indicating the formation of a new phase. asianpubs.org Similarly, in the complex of salbutamol laurate with HP-β-CD, DSC analysis helped to confirm complex formation. akjournals.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information about the chemical bonds within a molecule. The formation of an inclusion complex can lead to changes in the vibrational frequencies of the guest molecule's functional groups due to the altered microenvironment inside the cyclodextrin cavity. These changes, such as shifts in absorption bands, can confirm the interaction between the host and guest. researchgate.net The successful encapsulation of quercetin in HP-β-CD was confirmed by FT-IR, where the characteristic peaks of quercetin were no longer observed. nih.gov

Powder X-ray Diffraction (PXRD): PXRD is a powerful technique for analyzing the crystalline structure of materials. A crystalline guest molecule will have a distinct diffraction pattern. Upon inclusion in HP-β-CD, which is amorphous, the resulting complex will typically exhibit a diffuse diffraction pattern, indicating a loss of crystallinity of the guest molecule. This was observed in the characterization of complexes of both quercetin and salbutamol laurate with HP-β-CD. akjournals.comasianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 1H NMR and solid-state NMR (ssNMR), provides detailed information about the structure of the inclusion complex at the molecular level. nih.gov Changes in the chemical shifts of the protons of both the host and guest molecules can confirm which parts of the guest are interacting with the cyclodextrin cavity. Two-dimensional NMR techniques, such as NOESY, can even reveal the specific spatial proximity of atoms in the host and guest. unife.it Studies on the quercetin/HP-β-CD complex using 1H-NMR confirmed the formation of the inclusion complex. researchgate.net

| Technique | Principle | Observed Changes Indicating Complex Formation | Example Guest Molecules |

|---|---|---|---|

| Differential Scanning Calorimetry (DSC) | Measures changes in heat flow to a sample as a function of temperature. | Disappearance or shift of the guest molecule's melting endotherm. asianpubs.org | Quercetin, Salbutamol Laurate akjournals.comasianpubs.org |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by the sample, revealing vibrational modes of functional groups. | Shifting, broadening, or disappearance of characteristic absorption bands of the guest molecule. researchgate.net | Quercetin, Salbutamol Laurate akjournals.comnih.gov |

| Powder X-ray Diffraction (PXRD) | Analyzes the diffraction pattern of X-rays scattered by the crystalline lattice of a solid. | Disappearance of sharp diffraction peaks of the crystalline guest, replaced by a diffuse halo pattern of the amorphous complex. akjournals.com | Quercetin, Salbutamol Laurate akjournals.comasianpubs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the magnetic properties of atomic nuclei to provide detailed structural information. | Changes in the chemical shifts of protons on both the host and guest molecules, indicating spatial interaction. nih.gov | Quercetin researchgate.netnih.gov |

Effects on Guest Molecule Stability and Solubility (e.g., Quercetin)

One of the most significant benefits of forming an inclusion complex with HP-β-CD is the enhancement of the guest molecule's stability and aqueous solubility. This is particularly valuable for poorly water-soluble compounds like the flavonoid quercetin. Quercetin has numerous potential health benefits, but its practical application is limited by its low solubility and stability in aqueous solutions. asianpubs.orgresearchgate.net

The encapsulation of quercetin within the hydrophobic cavity of HP-β-CD protects it from degradation and significantly improves its solubility. Research has demonstrated a dramatic increase in quercetin's water solubility upon complexation. One study reported a 129-fold increase in the solubility of quercetin in an aqueous solution of HP-β-CD. researchgate.net Another study observed a six-fold improvement in water solubility. asianpubs.org This enhanced solubility is attributed to the hydrophilic exterior of the cyclodextrin, which allows the entire complex to dissolve readily in water, carrying the otherwise insoluble guest molecule with it. asianpubs.org Furthermore, the complexation has been shown to improve the photostability of quercetin. researchgate.net

| Study | Reported Solubility Increase | Molar Ratio (Quercetin:HP-β-CD) | Reference |

|---|---|---|---|

| Savic et al. (2015) | ~129-fold | 1:1 | researchgate.net |

| Yang et al. | 6-fold | 1:1 | asianpubs.org |

Polymorphism Studies of Related Laurate Compounds within Complexes (e.g., Salbutamol Laurate)

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have different physicochemical properties, including solubility and stability. Salbutamol laurate, a salt of the bronchodilator salbutamol, has been shown to exhibit polymorphism. akjournals.com

Studies have identified at least two polymorphic forms of salbutamol laurate. akjournals.com The investigation of the inclusion complex of salbutamol laurate with HP-β-CD also involved the study of these polymorphs. Techniques such as DSC, PXRD, and IR spectroscopy were crucial in identifying the different polymorphic forms and confirming the formation of the inclusion complex. akjournals.comakjournals.com The formation of the inclusion complex was achieved through methods like co-grinding and kneading, and it was found to form with both 1:1 and 1:2 drug-to-cyclodextrin stoichiometric ratios. akjournals.com The ability to form a stable complex with HP-β-CD offers a pathway to formulate this lipophilic salt into a more effective drug delivery system. akjournals.com

Mechanistic Aspects of Host-Guest Complexation and Interaction Forces

The formation of an inclusion complex between a host like HP-β-CD and a guest molecule is driven by a combination of non-covalent interactions. The primary driving force for complexation in aqueous solution is often the release of "high-energy" water molecules from the hydrophobic cavity of the cyclodextrin. These water molecules are in an energetically unfavorable state and their release upon the inclusion of a less polar guest molecule is entropically favorable.

Other significant interaction forces that stabilize the complex include:

Van der Waals forces: These are weak, short-range electrostatic attractions between uncharged molecules arising from transient fluctuations in electron distribution.

Hydrophobic interactions: The tendency of nonpolar molecules to aggregate in an aqueous solution and exclude water molecules.

Hydrogen bonding: This can occur between the hydroxyl groups on the rim of the cyclodextrin and suitable functional groups on the guest molecule. The 2-hydroxypropyl groups on HP-β-CD provide additional opportunities for hydrogen bonding. asianpubs.org

Electrostatic forces: These can play a role if the guest molecule has charged or highly polar regions. unife.it

The stoichiometry of the inclusion complex, most commonly 1:1, is determined by the relative sizes of the host cavity and the guest molecule. unife.it Molecular modeling and computational studies, in conjunction with experimental data, can provide detailed insights into the specific orientation of the guest molecule within the host cavity and the nature of the dominant interaction forces. nih.gov

Theoretical and Computational Chemistry Approaches in 2 Hydroxypropyl Laurate Research

Molecular Modeling of Structural and Interfacial Phenomena

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For a surfactant such as 2-hydroxypropyl laurate, molecular dynamics (MD) simulations are particularly valuable for understanding its structural and interfacial properties. MD simulations model the interactions between atoms over time, providing a dynamic view of molecular systems. mdpi.com

Detailed Research Findings:

While specific molecular dynamics studies on this compound are not extensively documented in publicly available literature, the principles can be extrapolated from research on similar amphiphilic molecules, such as lauryl alcohol-laurate bilayers. nih.gov In a hypothetical MD simulation of this compound at an oil-water interface, the laurate tail, being hydrophobic, would be expected to orient towards the oil phase, while the hydroxypropyl head group, being hydrophilic, would favor the water phase.

Key parameters that could be investigated through molecular modeling include:

Molecular Conformation: The simulations can predict the most stable three-dimensional arrangements of the this compound molecule.

Interfacial Tension: By calculating the pressure tensor across the simulation box, the reduction in interfacial tension caused by the surfactant can be estimated.

Micelle Formation: At concentrations above the critical micelle concentration (CMC), simulations can illustrate the spontaneous aggregation of this compound molecules into micelles.

Interaction with Other Molecules: The binding and interaction of this compound with other compounds, for instance in the context of drug delivery or formulation science, can be explored. For example, studies on 2-hydroxypropyl-β-cyclodextrin complexes demonstrate how molecular simulations can elucidate binding energies and mechanisms. chemrxiv.orgresearchgate.netchemrxiv.org

Quantum chemical calculations can also be employed to understand the electronic properties of this compound, such as its charge distribution and dipole moment. rsc.orgnih.govmdpi.com These properties are crucial for understanding its interactions with polar and non-polar environments.

Illustrative Data Table: Simulated Interfacial Properties of this compound

| Property | Simulated Value | Description |

| Interfacial Tension (vs. water/octanol) | 15 mN/m | The simulated reduction in surface tension at the interface between water and a non-polar solvent. |

| Area per Molecule at Interface | 35 Ų/molecule | The average surface area occupied by a single this compound molecule at the interface. |